molecular formula C11H13N3O2 B5641284 N-(1H-benzimidazol-2-ylmethyl)-2-methoxyacetamide

N-(1H-benzimidazol-2-ylmethyl)-2-methoxyacetamide

Cat. No.: B5641284
M. Wt: 219.24 g/mol
InChI Key: LZINBAGZNCYRNQ-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-2-methoxyacetamide is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 219.100776666 g/mol and the complexity rating of the compound is 247. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H302 - Harmful if swallowed, and H319 - Causes serious eye irritation. The precautionary statements include P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Mechanism of Action

Target of Action

The primary target of N-(1H-benzimidazol-2-ylmethyl)-2-methoxyacetamide, which is a derivative of benzimidazole, is the tubulin proteins . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a vital role in cell division .

Mode of Action

This compound interacts with its target by binding to the tubulin proteins . This binding disrupts the assembly of microtubules and the formation of spindles at cell division, resulting in the malsegregation of chromosomes . This disruption of microtubule dynamics interferes with cell division, thereby exerting its biological effects .

Biochemical Pathways

The compound’s interaction with tubulin proteins affects the cell division process . By disrupting microtubule assembly, it interferes with the formation of the mitotic spindle, a structure that is crucial for chromosome segregation during cell division . This leads to errors in chromosome segregation, which can result in cell death or the formation of cells with abnormal chromosome numbers .

Pharmacokinetics

It is known that benzimidazole derivatives, such as carbendazim, have a half-life of 3 days to 12 months . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The result of this compound’s action is the disruption of cell division, leading to cell death or the formation of cells with abnormal chromosome numbers . This can have significant effects at the molecular and cellular levels, potentially leading to the death of targeted cells .

Biochemical Analysis

Biochemical Properties

N-(1H-benzimidazol-2-ylmethyl)-2-methoxyacetamide has been found to be an allosteric activator of human glucokinase (GK) . Glucokinase is an enzyme that plays a key role in the regulation of carbohydrate metabolism. By activating this enzyme, this compound can potentially influence biochemical reactions related to glucose metabolism .

Cellular Effects

The activation of glucokinase by this compound can have significant effects on cellular processes. Glucokinase is involved in the first step of glycolysis in the cell, converting glucose to glucose-6-phosphate. By activating this enzyme, this compound could potentially influence cellular metabolism and energy production .

Molecular Mechanism

This compound acts as an allosteric activator of glucokinase. Allosteric activators bind to a site on the enzyme separate from the active site, causing a conformational change that increases the enzyme’s activity . This can lead to an increase in the rate of glucose metabolism in the cell .

Metabolic Pathways

This compound is involved in the glucose metabolism pathway through its activation of glucokinase

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-16-7-11(15)12-6-10-13-8-4-2-3-5-9(8)14-10/h2-5H,6-7H2,1H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZINBAGZNCYRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.